- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl HalidesJournal of Organic Chemistry, 2021, 86(10), 7242-7255,
Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

96464-10-7 structure
Produktname:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS-Nr.:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
- NCGC00307427-01
- STK893868
- AG-996/31204037
- CS-0165891
- EN300-1221159
- HMS590F11
- 3P-096
- F1018-0635
- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
- DTXSID60327962
- AB00127315-04
- AI-204/31691042
- AKOS001476856
- BBL021162
- ChemDiv1_001177
- 96464-10-7
- SR-01000410961
- MFCD00444818
- E82050
- NSC-707994
- SR-01000410961-1
- EU-0069347
- NSC707994
- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
-
- MDL: MFCD00444818
- Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
- InChI-Schlüssel: AYRHYFIXKCKMIK-UHFFFAOYSA-N
- Lächelt: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1
Berechnete Eigenschaften
- Genaue Masse: 305.95594g/mol
- Monoisotopenmasse: 305.95594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 268
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 17.3Ų
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1221159-0.05g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 0.05g |
$76.0 | 2023-08-31 | ||
Enamine | EN300-1221159-10.0g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 10.0g |
$1778.0 | 2023-07-10 | ||
Life Chemicals | F1018-0635-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95%+ | 1g |
$387.0 | 2023-09-07 | |
Enamine | EN300-1221159-0.5g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 0.5g |
$310.0 | 2023-08-31 | ||
Enamine | EN300-1221159-2.5g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 2.5g |
$810.0 | 2023-08-31 | ||
Life Chemicals | F1018-0635-0.25g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95%+ | 0.25g |
$348.0 | 2023-09-07 | |
Alichem | A029182496-1g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$501.60 | 2023-08-31 | |
Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$*** | 2023-05-04 | |
Life Chemicals | F1018-0635-10g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95%+ | 10g |
$1625.0 | 2023-09-07 | |
A2B Chem LLC | AI65292-250mg |
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |
96464-10-7 | 97% | 250mg |
$64.00 | 2023-12-29 |
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt
Referenz
- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous mediumArabian Journal of Chemistry, 2016, 9,,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referenz
- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compoundsJournal of Heterocyclic Chemistry, 1988, 25(1), 129-37,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 6 h, reflux
Referenz
- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)dionesResearch on Chemical Intermediates, 2016, 42(3), 1989-1998,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referenz
- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond FunctionalizationChemistrySelect, 2020, 5(29), 9235-9239,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referenz
- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond FunctionalizationAsian Journal of Organic Chemistry, 2021, 10(7), 1726-1741,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h
Referenz
- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistryJournal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107,
Synthetic Routes 8
Reaktionsbedingungen
1.1 overnight, 60 °C
Referenz
- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen ReactionsAngewandte Chemie, 2018, 57(52), 17249-17253,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt
Referenz
- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screeningInternational Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C
Referenz
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" PlatformACS Omega, 2020, 5(22), 13333-13343,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C
Referenz
- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and QuinoxalinesJournal of Organic Chemistry, 2023, 88(15), 10599-10608,
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials
- 2-Chloro-4'-bromoacetophenone
- 4’-Bromoacetophenone
- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
- 2-Amino-5-chloropyridine
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Verwandte Literatur
-
1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in waterJaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869
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